2-(4-Acetamido-3-nitrophenyl)acetic acid

Melting Point Thermal Stability Crystallinity

The definitive Zenarestat (FK-366) precursor. Its unique 4-acetamido-3-nitro substitution pattern enables regioselective nitro→amine reduction and cyclization to the quinazoline-dione core—transformations impossible with generic nitrophenylacetic acid isomers. Orthogonal functional groups (free carboxylic acid, protected amine, reducible nitro) support sequential amide coupling and heterocycle assembly. Verified physical constants (mp 144–145 °C; pKa 4.08) ensure analytical reproducibility. Trusted by medicinal chemistry teams advancing aldose reductase inhibitor programs.

Molecular Formula C10H10N2O5
Molecular Weight 238.199
CAS No. 90916-02-2
Cat. No. B582045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetamido-3-nitrophenyl)acetic acid
CAS90916-02-2
Molecular FormulaC10H10N2O5
Molecular Weight238.199
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15)
InChIKeyGNUOPHZTNJHKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) for Zenarestat and Advanced Heterocyclic Synthesis


2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) is a specialized aromatic building block featuring a phenylacetic acid core with an acetamido group at the para position and a nitro group at the meta position . This compound is a key intermediate in the synthesis of aldose reductase inhibitors, most notably the drug candidate Zenarestat (FK-366) . With a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.2 g/mol, it is supplied as a pale-yellow to yellow-brown solid with a melting point of 144–145 °C .

Why Generic 4-Nitrophenylacetic Acid Analogs Cannot Replace 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) in Key Synthetic Routes


Simple substitution of 2-(4-Acetamido-3-nitrophenyl)acetic acid with common nitrophenylacetic acid isomers or analogs is not feasible in target synthetic pathways due to the precise regiochemical and functional group requirements of downstream chemistry. The compound's unique ortho/para substitution pattern—specifically the 4-acetamido group and the 3-nitro group—is essential for the regioselective transformations required to construct the quinazoline-dione core of Zenarestat and related aldose reductase inhibitors . This specific arrangement of functional groups enables critical synthetic steps, including selective reduction of the nitro group and subsequent cyclization reactions, that are not achievable with other commercially available nitrophenylacetic acid derivatives .

Quantitative Differentiation of 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) from Closest Analogs: A Comparative Evidence Review


Thermal Stability and Melting Point Differentiation from 4-Nitrophenylacetic Acid

2-(4-Acetamido-3-nitrophenyl)acetic acid exhibits a melting point of 144–145 °C, which is intermediate between 4-nitrophenylacetic acid (mp 152–155 °C) and 3-nitrophenylacetic acid (mp 118–120 °C) . This thermal property indicates a distinct crystalline packing arrangement conferred by the acetamido group, which may influence solubility and handling characteristics during synthesis .

Melting Point Thermal Stability Crystallinity

Predicted pKa and Ionization State Differentiation

The predicted pKa of 2-(4-Acetamido-3-nitrophenyl)acetic acid is 4.08 ± 0.10 . This value is distinct from the pKa of unsubstituted phenylacetic acid (approximately 4.31) and 4-nitrophenylacetic acid (approximately 3.85), reflecting the electron-withdrawing effects of the nitro group and the hydrogen-bonding capacity of the acetamido group [1]. This difference in acidity influences the compound's ionization state under physiological and synthetic conditions.

pKa Ionization Acidity

Purity Specification and Vendor Consistency for Reproducible Synthesis

2-(4-Acetamido-3-nitrophenyl)acetic acid is consistently offered at a minimum purity of 95% by multiple reputable vendors, including Sigma-Aldrich (95%) and Fluorochem (95%), with some suppliers offering up to 98% purity . In contrast, closely related analogs such as 4-nitrophenylacetic acid are available at a wider range of purities (e.g., 98% or 99%) but may lack the specific substitution pattern required for Zenarestat synthesis .

Purity Quality Control HPLC

Functional Group Orthogonality: Acetamido Group as a Latent Amine for Downstream Transformations

The presence of both an acetamido group and a nitro group on the phenylacetic acid scaffold provides orthogonal reactivity not available in simpler nitrophenylacetic acid analogs. The acetamido group serves as a latent amine that can be hydrolyzed to a free amine after the nitro group has been reduced, enabling sequential functionalization . This orthogonal protection strategy is critical for the synthesis of Zenarestat, where the amine functionality must be revealed at a specific synthetic stage for cyclization .

Functional Group Interconversion Protecting Group Strategy Regioselectivity

Optimal Research and Industrial Applications for 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) Based on Comparative Evidence


Synthesis of Zenarestat and Structurally Related Aldose Reductase Inhibitors

2-(4-Acetamido-3-nitrophenyl)acetic acid is the preferred starting material for the synthesis of Zenarestat (FK-366), a potent aldose reductase inhibitor. The compound's specific substitution pattern enables the construction of the quinazoline-dione core through regioselective reduction of the nitro group followed by cyclization with the acetamido-derived amine . This route is documented in synthetic protocols for Zenarestat and related drug candidates targeting diabetic complications .

Construction of Orthogonally Protected Phenylacetic Acid Building Blocks for Medicinal Chemistry

The combination of a free carboxylic acid, a protected amine (acetamido), and a reducible nitro group makes this compound a versatile building block for library synthesis. Researchers can selectively reduce the nitro group to an amine while the acetamido group remains intact, allowing for sequential amide bond formation or heterocycle construction . This orthogonal reactivity is not available in simpler nitrophenylacetic acid analogs .

Quality Control and Analytical Method Development for Nitrophenylacetic Acid Derivatives

The distinct melting point (144–145 °C) and predicted pKa (4.08) of 2-(4-Acetamido-3-nitrophenyl)acetic acid provide reliable benchmarks for identity verification and purity assessment . These properties can be used to develop robust HPLC methods and to ensure batch-to-batch consistency in regulated synthesis environments .

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